molecular formula C12H13N3O B13985961 Histamine, N-benzoyl- CAS No. 29677-71-2

Histamine, N-benzoyl-

Cat. No.: B13985961
CAS No.: 29677-71-2
M. Wt: 215.25 g/mol
InChI Key: DAUCLDROLUGJDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Histamine, N-benzoyl- is a derivative of histamine, a biogenic amine involved in various physiological processes such as immune response, gastric acid secretion, and neurotransmission . This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom of histamine, which modifies its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Histamine, N-benzoyl- typically involves the benzoylation of histamine. This can be achieved through the reaction of histamine with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

In an industrial setting, the production of Histamine, N-benzoyl- may involve more efficient and scalable methods such as continuous flow chemistry. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Histamine, N-benzoyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Benzoyl derivatives with additional oxygen functionalities.

    Reduction: Reduced forms of the benzoyl group.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

Histamine, N-benzoyl- has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Employed in studies of histamine receptors and their interactions with ligands.

    Medicine: Investigated for its potential therapeutic effects in conditions involving histamine pathways, such as allergies and gastric disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

Histamine, N-benzoyl- exerts its effects primarily through interactions with histamine receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses. The benzoyl group modifies the binding affinity and selectivity of the compound for different histamine receptor subtypes, influencing its pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Histamine, N-benzoyl- is unique due to the presence of the benzoyl group, which alters its chemical reactivity and biological activity compared to other histamine derivatives. This modification can enhance its selectivity for certain histamine receptor subtypes, making it a valuable tool in pharmacological research .

Properties

CAS No.

29677-71-2

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]benzamide

InChI

InChI=1S/C12H13N3O/c16-12(10-4-2-1-3-5-10)14-7-6-11-8-13-9-15-11/h1-5,8-9H,6-7H2,(H,13,15)(H,14,16)

InChI Key

DAUCLDROLUGJDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=CN=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.